molecular formula C14H23NO3 B13777535 2-Butanol, 2-((2-methoxyethyl)amino)-3-methyl-3-phenoxy- CAS No. 7584-78-3

2-Butanol, 2-((2-methoxyethyl)amino)-3-methyl-3-phenoxy-

Cat. No.: B13777535
CAS No.: 7584-78-3
M. Wt: 253.34 g/mol
InChI Key: BOWNVSYCCTZCOY-UHFFFAOYSA-N
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Description

2-(2-Methoxyethylamino)-3-methyl-3-(phenoxy)butan-2-ol is an organic compound that belongs to the class of phenoxyalkanolamines This compound is characterized by the presence of a phenoxy group, a methoxyethylamino group, and a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethylamino)-3-methyl-3-(phenoxy)butan-2-ol typically involves the following steps:

    Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction where a phenol reacts with an appropriate alkyl halide under basic conditions.

    Introduction of the Methoxyethylamino Group: This step involves the reaction of an appropriate amine with an alkylating agent to form the methoxyethylamino group.

    Formation of the Butanol Backbone: The final step involves the formation of the butanol backbone through a series of reactions, including reduction and substitution reactions.

Industrial Production Methods

Industrial production of 2-(2-Methoxyethylamino)-3-methyl-3-(phenoxy)butan-2-ol may involve large-scale synthesis using similar reaction steps as described above but optimized for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethylamino)-3-methyl-3-(phenoxy)butan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Methoxyethylamino)-3-methyl-3-(phenoxy)butan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a beta-blocker or other pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethylamino)-3-methyl-3-(phenoxy)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-Methoxyethyl)-phenoxy]-3-amino-3-methyl-butan-2-ol
  • 1-[4-(2-Cyclopropylmethoxyethyl)-phenoxy]-3-amino-3-methyl-butan-2-ol

Uniqueness

2-(2-Methoxyethylamino)-3-methyl-3-(phenoxy)butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

CAS No.

7584-78-3

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

2-(2-methoxyethylamino)-3-methyl-3-phenoxybutan-2-ol

InChI

InChI=1S/C14H23NO3/c1-13(2,14(3,16)15-10-11-17-4)18-12-8-6-5-7-9-12/h5-9,15-16H,10-11H2,1-4H3

InChI Key

BOWNVSYCCTZCOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C)(NCCOC)O)OC1=CC=CC=C1

Origin of Product

United States

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